molecular formula C6H5BrClN3 B7957168 6-Bromo-imidazo[1,2-a]pyrimidine HCl

6-Bromo-imidazo[1,2-a]pyrimidine HCl

Cat. No.: B7957168
M. Wt: 234.48 g/mol
InChI Key: JOZFQTLIKYHJNP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6-Bromo-imidazo[1,2-a]pyrimidine HCl typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with bromoacetaldehyde diethyl acetal, followed by cyclization under acidic conditions . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-Bromo-imidazo[1,2-a]pyrimidine HCl undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted imidazo[1,2-a]pyrimidines.

    Oxidation and Reduction: These reactions are less common but can be achieved under specific conditions using oxidizing or reducing agents.

    Cyclization Reactions: These are crucial for forming the imidazo[1,2-a]pyrimidine core structure.

Major products from these reactions include various substituted derivatives that can be further utilized in medicinal chemistry.

Scientific Research Applications

6-Bromo-imidazo[1,2-a]pyrimidine HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-imidazo[1,2-a]pyrimidine HCl involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

6-Bromo-imidazo[1,2-a]pyrimidine HCl is unique due to its bromine substitution, which imparts distinct chemical properties compared to other imidazo[1,2-a]pyrimidines. Similar compounds include:

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3.ClH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZFQTLIKYHJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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